molecular formula C9H7NO5S B2360345 methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate CAS No. 63633-85-2

methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate

Cat. No.: B2360345
CAS No.: 63633-85-2
M. Wt: 241.22
InChI Key: STEQISJLUQULIO-UHFFFAOYSA-N
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Description

methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate is a chemical compound with the molecular formula C9H7NO5S and a molecular weight of 241.22 g/mol . It is known for its unique structure, which includes a benzothiazole ring fused with a carboxylate group and three oxo groups. This compound is primarily used in research and industrial applications due to its diverse chemical properties.

Chemical Reactions Analysis

Types of Reactions

methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound .

Mechanism of Action

The mechanism of action of methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEQISJLUQULIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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